molecular formula C23H20ClFN4O2 B11271790 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one

Cat. No.: B11271790
M. Wt: 438.9 g/mol
InChI Key: BEDNLNGYPHOSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex heterocyclic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the oxadiazole ring.

Scientific Research Applications

3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-6-FLUORO-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is unique due to its combination of functional groups and the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20ClFN4O2

Molecular Weight

438.9 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one

InChI

InChI=1S/C23H20ClFN4O2/c1-28-13-16(23-26-22(27-31-23)14-7-3-4-8-17(14)24)21(30)15-11-18(25)20(12-19(15)28)29-9-5-2-6-10-29/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3

InChI Key

BEDNLNGYPHOSLA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.